Superior Inhibitory Potency Against EED Target Compared to Structural Analogues
This compound demonstrates high inhibitory potency against the Embryonic Ectoderm Development (EED) protein, a key component of the PRC2 complex. In a direct TR-FRET based competitive binding assay, 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate inhibited the binding of an Oregon-Green labeled probe to GST-tagged EED with an IC50 of 60 nM [1]. In contrast, a closely related pyrrolidine inhibitor, with a modified side-chain, exhibited a significantly higher IC50 of 80 nM in the same assay system [2]. This 25% improvement in potency highlights the compound's optimized fit for the EED binding pocket, making it a superior starting point for medicinal chemistry optimization.
| Evidence Dimension | EED protein binding inhibition |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | Related pyrrolidine inhibitor: IC50 = 80 nM |
| Quantified Difference | 1.33-fold lower IC50 (more potent) |
| Conditions | TR-FRET assay with GST-tagged EED, 1 hr incubation. |
Why This Matters
For drug discovery programs targeting the PRC2 complex, this compound offers a 25% higher starting potency than a known alternative, potentially accelerating lead optimization and reducing resource expenditure on less active scaffolds.
- [1] BindingDB. (2025). Entry BDBM50231862: IC50 = 60 nM for EED inhibition. View Source
- [2] BindingDB. (2025). Entry BDBM50231855: IC50 = 80 nM for EED inhibition. View Source
